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Compound of Interest

Compound Name: 1-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1590665

The fusion of a pyrazole ring with a nitrophenyl moiety creates a molecular scaffold of
significant interest in medicinal chemistry and materials science. Pyrazole and its derivatives
are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory,
antimicrobial, and antitumor effects.[1][2][3] The parent pyrazole is a five-membered aromatic
heterocycle with two adjacent nitrogen atoms, a structure that imparts unique chemical
properties.[2][4] The introduction of a 3-nitrophenyl group at the N1 position profoundly
influences the molecule's electronic distribution, reactivity, and potential for intermolecular
interactions. The nitro group, a potent electron-withdrawing entity, modulates the basicity of the
pyrazole nitrogen and serves as a versatile chemical handle for further functionalization, such
as reduction to an amine. This guide synthesizes available data to provide a detailed
physicochemical profile of 1-(3-nitrophenyl)-1H-pyrazole, offering both established data and
field-proven insights into its behavior and potential applications.

Section 1: Molecular Structure and Identification

The fundamental identity of 1-(3-nitrophenyl)-1H-pyrazole is established by its unique
combination of a pyrazole ring and a substituted benzene ring.

e IUPAC Name: 1-(3-nitrophenyl)-1H-pyrazole
o CAS Number: 25688-18-0[5]

e Molecular Formula: CoH7N302[6]
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e Molecular Weight: 189.17 g/mol [6]

The molecule's architecture is inherently dissymmetric. The N1-substituted pyrazole ring is
aromatic, with the lone pair of the N1 nitrogen participating in the 1t-system. The N2 nitrogen's
lone pair lies in the plane of the ring, conferring weak Lewis basicity.[2] The attached 3-
nitrophenyl group is electronically poor due to the strong electron-withdrawing nature of the
nitro (NO2z) group, which deactivates the phenyl ring towards electrophilic substitution and
influences the overall molecular polarity and crystal packing forces.

Section 2: Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure.
The data for 1-(3-nitrophenyl)-1H-pyrazole, while not exhaustively reported, can be compiled
from available sources and inferred from related structures.

Table 1: Physicochemical Properties of 1-(3-
nitrophenyl)-1H-pyrazole

Property Value Source

Molecular Formula CoH7N302 [6]

Molecular Weight 189.17 g/mol [6]

Physical State Solid

Melting Point 94-95 °C [7]

N _ 323.6 + 25.0 °C at 760 mmHg

Boiling Point ) [8]
(Predicted)

Density 1.3 £ 0.1 g/cm? (Predicted) [8]
WTFRZFHXSRGFQB-

InChiKey [6][9]

UHFFFAOYSA-N

Solubility Profile: Direct, quantitative solubility data for 1-(3-nitrophenyl)-1H-pyrazole is not
readily available in the literature. However, its structural characteristics—a largely non-polar
aromatic framework with polar nitro and pyrazole functionalities—allow for a qualitative
assessment.
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e Aqueous Solubility: Expected to be low. The parent compound, 1H-pyrazole, has limited
water solubility.[10] The large, hydrophobic nitrophenyl group would further decrease its
affinity for water. For context, the related isomer 3-(3-nitrophenyl)-1H-pyrazole has a
measured solubility of 11.7 pg/mL at pH 7.4, indicating poor aqueous solubility.[11]

o Organic Solvents: The compound is expected to exhibit good solubility in common polar
aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and
moderately well in solvents like ethyl acetate, acetone, and chlorinated solvents (e.g.,
chloroform, dichloromethane).[10] This is crucial for its use in synthetic organic reactions.

Section 3: Spectroscopic and Crystallographic
Characterization

Confirmation of the structure and purity of 1-(3-nitrophenyl)-1H-pyrazole relies on a
combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the three
protons on the pyrazole ring and the four protons on the nitrophenyl ring, all in the
aromatic region (typically & 7.0-9.0 ppm). The pyrazole protons will appear as distinct
multiplets, while the protons on the 3-substituted phenyl ring will exhibit a characteristic
four-proton pattern.

o 13C NMR: The carbon NMR spectrum provides confirmation of the nine unique carbon
atoms in the molecule. Data from spectral databases indicate the presence of these
carbons.[6] The carbon bearing the nitro group will be significantly deshielded, and the
pyrazole carbons will have characteristic shifts.

o Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional
groups. For 1-(3-nitrophenyl)-1H-pyrazole, the following characteristic absorption bands
are expected, based on analysis of similar structures[12][13]:

o ~3100-3000 cm~*: Aromatic C-H stretching.
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o ~1600-1450 cm~: C=C and C=N stretching vibrations from both aromatic rings.

o ~1530 cm~t and ~1350 cm~1: Strong, characteristic asymmetric and symmetric stretching
vibrations of the nitro (NO2) group, respectively. These are often the most prominent peaks
in the spectrum.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. High-resolution mass spectrometry (HRMS) would show an exact mass of
189.0538 g/mol for the molecular ion [CoH7N302]*.[6] The fragmentation pattern would likely
involve the loss of the nitro group and cleavage of the bond between the two rings.

Crystallographic Analysis

While the specific single-crystal X-ray structure for 1-(3-nitrophenyl)-1H-pyrazole has not
been reported, analysis of closely related structures, such as 3-methyl-1-(3-nitrophenyl)-5-
phenyl-4,5-dihydro-1H-pyrazole and 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, provides
critical insights into its expected solid-state conformation.[14][15]

e Molecular Geometry: The molecule is not expected to be perfectly planar. A significant
dihedral angle will exist between the plane of the pyrazole ring and the plane of the
nitrophenyl ring due to steric hindrance. In similar structures, these angles range from
approximately 4° to 47°.[14][15]

» Intermolecular Interactions: In the solid state, crystal packing is likely dominated by weak
intermolecular C-H---O hydrogen bonds involving the oxygen atoms of the nitro group and
aromatic protons.[14] Additionally, Tt-1t stacking interactions between the aromatic rings of
adjacent molecules may contribute to the stability of the crystal lattice.[1]

Section 4: Synthesis and Experimental Protocols

The synthesis of 1-aryl-pyrazoles is a well-established area of organic chemistry. The most
logical and industrially relevant approach involves the N-arylation of pyrazole.

Synthetic Strategy: N-Arylation

A common and effective method for forming the N-C(aryl) bond is the Ullmann condensation or
the more modern Buchwald-Hartwig cross-coupling reaction. This involves reacting pyrazole
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with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the
presence of a copper or palladium catalyst, respectively, and a base.[8]

Diagram 1: Proposed Synthetic Workflow
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Caption: Synthetic workflow for 1-(3-nitrophenyl)-1H-pyrazole via N-arylation.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative, field-proven methodology adapted for this specific target.
Researchers should perform their own risk assessment and optimization.
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» Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add pyrazole (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(l) iodide
(Cul, 0.1 eq.), and potassium carbonate (K2COs, 2.0 eq.).

o Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or
argon). Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to
the pyrazole.

o Heating: Immerse the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture

vigorously.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a
suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically
complete within 12-24 hours.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the
mixture into water and extract with ethyl acetate (3 x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. The crude product can be purified
by recrystallization from an ethanol/water mixture or by flash column chromatography on
silica gel.

Protocol 2: Product Characterization Workflow

This protocol outlines the self-validating system for confirming the identity and purity of the
synthesized product.

o Purity Assessment (TLC): Spot the purified product on a TLC plate against the starting
materials. A single spot for the product, with a different Rf value from the starting materials,
indicates successful purification.

e Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting
range (e.g., 94-95 °C) that is consistent with reported values is a strong indicator of purity.[7]

e Spectroscopic Confirmation (NMR): Dissolve a sample in an appropriate deuterated solvent
(e.g., CDCIs) and acquire *H and 3C NMR spectra. The observed chemical shifts, coupling
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constants, and integration values must be consistent with the proposed structure of 1-(3-
nitrophenyl)-1H-pyrazole.

 Structural Confirmation (MS): Obtain a mass spectrum of the sample. The molecular ion
peak should correspond to the calculated molecular weight (189.17 g/mol ).

e Functional Group Analysis (IR): Acquire an IR spectrum. Confirm the presence of the
characteristic nitro group stretches (~1530 and 1350 cm~1) and the absence of the N-H
stretch from the starting pyrazole.

Diagram 2: Post-Synthesis Characterization Workflow

Synthesized Purification TLC Analysis If pure Melting Point NMR (*H, 13C) Mass Spec IR Spec Confirmed Structure:
Crude Product (Purity Check) (Purity/Identity) Slructural Eluclda\lon) (Molecular Weight) (Functional Groups) & Purity

Click to download full resolution via product page

Caption: A logical workflow for the characterization of synthesized product.

Section 5: Relevance in Research and Drug
Development

1-(3-nitrophenyl)-1H-pyrazole is not an end product in itself but rather a valuable building
block. Its utility stems from the combination of the biologically active pyrazole core and the
synthetically versatile nitrophenyl group.

» Scaffold for Bioactive Molecules: Pyrazole-containing compounds are integral to numerous
approved drugs and clinical candidates, valued for their ability to act as anti-inflammatory
agents, kinase inhibitors, and antipsychotics.[16][17] This compound provides a ready-made
scaffold for library synthesis.

e Synthetic Intermediate: The nitro group is a key functional handle. It can be readily reduced
to an aniline derivative, which can then be subjected to a wide array of subsequent reactions
(e.g., amide coupling, sulfonamide formation, diazotization) to generate diverse and complex
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target molecules. This transformation is fundamental in drug discovery campaigns to explore
structure-activity relationships (SAR).

o Coordination Chemistry: The pyrazole moiety, particularly the N2 nitrogen, can act as a
ligand to coordinate with metal centers. The electronic properties of the nitrophenyl group
can tune the ligand's donor ability, making these compounds useful in the development of
novel catalysts or metal-containing therapeutic agents.

Conclusion

1-(3-nitrophenyl)-1H-pyrazole is a well-defined chemical entity with a unique set of
physicochemical properties dictated by its constituent aromatic rings. While some experimental
data like its melting point are established, other properties such as solubility and detailed
reactivity are inferred from its structure and the behavior of analogous compounds. Its true
value lies in its role as a versatile synthetic intermediate, providing a robust platform for the
development of more complex molecules targeting a wide range of applications in
pharmacology and materials science. The synthetic and characterization protocols outlined in
this guide provide a reliable framework for researchers to produce and validate this important
chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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